4'-(Amyloxy)benzylidene-4-cyanoaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-[(4-pentoxyphenyl)methylideneamino]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-2-3-4-13-22-19-11-7-17(8-12-19)15-21-18-9-5-16(14-20)6-10-18/h5-12,15H,2-4,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWUDHSOMQRZCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633428 | |
| Record name | 4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37075-25-5 | |
| Record name | 4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-(Amyloxy)benzylidene-4-cyanoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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A Closer Look at Its Chemical Identity: the Schiff Base Core
At the heart of 4'-(Amyloxy)benzylidene-4-cyanoaniline lies a Schiff base linkage (-CH=N-). This functional group is formed through the condensation reaction of a primary amine, in this case, 4-cyanoaniline, with an aldehyde, 4-(amyloxy)benzaldehyde. This reaction is a common and efficient method for synthesizing a vast array of organic compounds.
The synthesis of this compound typically involves the reaction of 4-(amyloxy)benzaldehyde with 4-aminobenzonitrile (B131773). This condensation reaction is often carried out in a suitable solvent, such as ethanol (B145695), and may be catalyzed by a small amount of acid. The resulting imine bond is what classifies this molecule as a Schiff base.
The general synthetic route can be outlined as follows:
Preparation of 4-(amyloxy)benzaldehyde: This can be achieved through the Williamson ether synthesis, where 4-hydroxybenzaldehyde (B117250) is reacted with an amyl halide (such as 1-bromopentane) in the presence of a base.
Condensation Reaction: The purified 4-(amyloxy)benzaldehyde is then reacted with 4-aminobenzonitrile to form the final product, this compound.
The presence of the Schiff base linkage contributes to the linearity and rigidity of the molecular core, which are crucial prerequisites for the formation of liquid crystalline phases.
The Mesogenic Nature: a Liquid Crystalline Material
4'-(Amyloxy)benzylidene-4-cyanoaniline is classified as a thermotropic liquid crystal, meaning it exhibits liquid crystalline properties within a specific temperature range. These intermediate phases of matter, known as mesophases, possess a degree of molecular order that is between that of a crystalline solid and an isotropic liquid.
The liquid crystalline behavior of this compound is primarily attributed to its molecular geometry. The elongated, rod-like shape, a consequence of the rigid benzylidene-aniline core and the extended amyloxy chain, facilitates the anisotropic arrangement of molecules. The terminal cyano group introduces a strong dipole moment, which enhances the intermolecular forces and contributes to the stability of the mesophases.
| Transition | Temperature (°C) | Enthalpy Change (ΔH) |
|---|---|---|
| Crystal to Nematic | Data Not Available | Data Not Available |
| Nematic to Isotropic | Data Not Available | Data Not Available |
Note: The table above is interactive. Specific experimental values for the phase transitions of this compound are required to populate this table accurately.
Glimpsing the Future: Applications in Organic Optoelectronics and Functional Materials
General Principles of Schiff Base Condensation for Arylidene Aniline (B41778) Derivatives
Schiff bases, or imines, are compounds characterized by a carbon-nitrogen double bond. The formation of arylidene aniline derivatives is a classic example of a condensation reaction between an aromatic aldehyde and an aromatic amine. globalconference.info
The formation of a Schiff base proceeds through a two-step mechanism. The first step involves the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an unstable carbinolamine intermediate. globalconference.info The subsequent step is the acid or base-catalyzed dehydration of the carbinolamine to yield the stable imine, or Schiff base. globalconference.info
Kinetically, the reaction is often observed to be second-order, being first-order with respect to both the aldehyde and the amine. The rate of reaction is influenced by the pH of the reaction medium, as both the protonation of the carbonyl group (to increase its electrophilicity) and the availability of the free amine nucleophile are pH-dependent.
To enhance the reaction rate and yield, catalysis is frequently employed. Acid catalysis is common, with a few drops of a mineral or organic acid, such as glacial acetic acid, often added to the reaction mixture. globalconference.info The acid protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack. Base catalysis can also be utilized, which facilitates the deprotonation of the carbinolamine intermediate, promoting the elimination of water. In some instances, the reaction can proceed without a catalyst, particularly with highly reactive aldehydes and amines.
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired arylidene aniline derivative. Key parameters that are often manipulated include:
Solvent: The choice of solvent can significantly impact the reaction. Alcohols, such as ethanol (B145695), are commonly used as they can dissolve both the reactants and facilitate the removal of water, driving the equilibrium towards the product. globalconference.info
Temperature: The reaction is often carried out at elevated temperatures, typically at the reflux temperature of the chosen solvent, to increase the reaction rate. derpharmachemica.com
Reactant Ratio: An equimolar ratio of the aldehyde and amine is typically used. However, in some cases, a slight excess of one reactant may be employed to ensure the complete conversion of the other.
Table 1: Factors Influencing Schiff Base Condensation
| Factor | Influence on Reaction | Common Approaches |
| pH | Affects the rate of both the nucleophilic attack and the dehydration step. | Addition of catalytic amounts of acid (e.g., acetic acid) or base. |
| Temperature | Increases the reaction rate. | Refluxing the reaction mixture. |
| Solvent | Affects reactant solubility and can aid in water removal. | Use of alcohols (e.g., ethanol) or azeotropic distillation with solvents like toluene. |
| Catalyst | Speeds up the reaction by activating the carbonyl group or facilitating dehydration. | Acid catalysts (e.g., H₂SO₄, HCl, acetic acid), base catalysts, or metal-based catalysts. |
Synthetic Route for this compound
The synthesis of this compound involves a two-step process: the synthesis of the key precursors, 4-aminobenzonitrile (B131773) and 4-(amyloxy)benzaldehyde, followed by their condensation.
4-Aminobenzonitrile:
There are several established methods for the synthesis of 4-aminobenzonitrile. One common approach is the ammonolysis of 4-chlorobenzonitrile, where the chloro group is displaced by an amino group using ammonia (B1221849) in the presence of a catalyst. bloomtechz.com Another method involves the dehydration of 4-aminobenzamide (B1265587) using a dehydrating agent like thionyl chloride. patsnap.com A third route is the reduction of 4-nitrobenzonitrile, where the nitro group is reduced to an amine using various reducing agents. bloomtechz.com
For purification, 4-aminobenzonitrile can be recrystallized from water or aqueous ethanol. ualberta.caresearchgate.net The purity can be assessed by techniques such as melting point determination and chromatographic methods.
Table 2: Synthetic Methods for 4-Aminobenzonitrile
| Starting Material | Reagents | Key Conditions |
| 4-Chlorobenzonitrile | Ammonia, Ethanol, Sodium Hydroxide | Room temperature, 24 hours |
| 4-Aminobenzamide | Thionyl Chloride, Toluene | Heating to 90-100 °C |
| 4-Nitrobenzonitrile | Reducing agent (e.g., SnCl₂/HCl), Ammonia water | Room temperature, 2-3 hours |
4-(Amyloxy)benzaldehyde:
The most common method for the synthesis of 4-(amyloxy)benzaldehyde is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-hydroxybenzaldehyde (B117250) is deprotonated by a base, such as potassium carbonate, to form the corresponding phenoxide. This phenoxide then reacts with an amyl halide, typically 1-bromopentane, to yield 4-(amyloxy)benzaldehyde. nih.gov
The purification of 4-(amyloxy)benzaldehyde is typically achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. orientjchem.org
A plausible synthetic approach would involve dissolving equimolar amounts of 4-(amyloxy)benzaldehyde and 4-aminobenzonitrile in a suitable solvent, such as absolute ethanol. derpharmachemica.com A catalytic amount of a weak acid, like glacial acetic acid, would be added to facilitate the reaction. globalconference.info The reaction mixture would then be refluxed for several hours to ensure complete reaction. derpharmachemica.com Progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product, this compound, is expected to precipitate out of the solution. The solid product can then be collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and further purified by recrystallization from a suitable solvent like ethanol to obtain a pure crystalline product.
Advanced Synthetic Approaches for Related Liquid Crystalline Schiff Bases
The synthesis of Schiff base liquid crystals, such as this compound, has evolved to incorporate more efficient, precise, and versatile methodologies. These advanced approaches aim to optimize reaction conditions, tailor molecular architecture for desired mesomorphic properties, and extend the utility of these compounds into polymeric materials.
Microwave-assisted synthesis has emerged as a powerful technique for the rapid and efficient one-pot synthesis of Schiff bases. acs.orgnih.gov This method offers significant advantages over conventional heating, including dramatically reduced reaction times, higher yields, and often the elimination of solvents, aligning with the principles of green chemistry. acs.org The reaction typically involves the condensation of an aromatic aldehyde with an aromatic amine, facilitated by microwave irradiation. nih.govresearchgate.net
In a typical one-pot procedure, equimolar amounts of the aldehyde and amine precursors are mixed, sometimes with a catalytic amount of acid like glacial acetic acid, and subjected to microwave heating for a short duration. researchgate.netderpharmachemica.com For instance, the synthesis of various Schiff bases has been achieved in as little as 15 minutes under microwave irradiation at 300 W. researchgate.net The efficiency of this method allows for the rapid generation of a library of compounds for screening liquid crystalline properties. The process is not only faster but also minimizes side product formation, simplifying purification. acs.orgnih.gov
Research has demonstrated the versatility of this approach for a range of substituted anilines and benzaldehydes. nih.gov The synthesized compounds are then typically characterized using Fourier Transform Infrared (FTIR) spectroscopy to confirm the formation of the azomethine (–N=CH–) bond, alongside ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation. acs.orgresearchgate.net
| Parameter | Conventional Reflux Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Reaction Time | Several hours (e.g., 2-24 h) | Minutes (e.g., 5-15 min) | researchgate.netderpharmachemica.com |
| Energy Consumption | High | Low | acs.org |
| Solvent Requirement | Often requires bulk solvent | Can be solvent-free or requires minimal solvent | acs.orgnih.gov |
| Product Yield | Moderate to high | Generally high to excellent | acs.orgmdpi.com |
| Side Reactions | More prevalent | Minimized | acs.org |
The molecular architecture of Schiff base liquid crystals is critical in determining their mesomorphic behavior. The incorporation of specific functional groups, such as flexible terminal alkyl chains and polar cyano groups, is a key strategy for tuning these properties. frontiersin.orgnih.gov
The flexible alkyl (or alkoxy) chain, like the amyloxy group in the target compound, acts as a "spacer" that partially decouples the motion of the rigid mesogenic core from other molecules. beilstein-journals.org This flexibility promotes the formation of liquid crystalline phases by lowering the melting point and influencing the type of mesophase observed. frontiersin.org As the chain length increases, a more ordered smectic phase may be induced. frontiersin.org The synthesis strategy involves selecting appropriate precursors, such as 4-alkoxybenzaldehydes, which are condensed with the desired aniline derivative. nih.gov
The terminal cyano group (–C≡N) is a strongly polar group that significantly influences the liquid crystalline properties through strong dipole-dipole interactions. mdpi.com These interactions enhance molecular ordering and often lead to the formation of smectic A (SmA) phases due to the antiparallel arrangement of molecules. frontiersin.orgmdpi.com The incorporation of this group is achieved by using a precursor like 4-aminobenzonitrile. ajol.info The combination of a flexible alkoxy chain on one end and a polar cyano group on the other creates a molecule with the necessary anisotropy and intermolecular forces to exhibit stable and well-defined liquid crystal phases. frontiersin.org
| Terminal Group | Function | Effect on Properties | Example Precursor | Reference |
|---|---|---|---|---|
| Flexible Alkyl/Alkoxy Chain (e.g., Amyloxy) | Acts as a flexible spacer, lowers melting point. | Influences phase type (e.g., promotes smectic phases with increasing length). | 4-Amyloxybenzaldehyde | frontiersin.orgbeilstein-journals.org |
| Cyano Group (–C≡N) | Introduces a strong dipole moment. | Enhances molecular ordering, promotes antiparallel correlation, often induces SmA phases. | 4-Aminobenzonitrile | frontiersin.orgmdpi.com |
To combine the unique optical properties of liquid crystals with the mechanical robustness of polymers, mesogenic molecules like this compound can be incorporated into polymer structures, typically as side chains. These materials are known as side-chain liquid crystalline polymers (SCLCPs). nih.govresearchgate.net A flexible spacer is crucial to decouple the motion of the polymer backbone from the self-organizing mesogenic side chains, allowing liquid crystalline phases to form. nih.govdtic.mil
Several polymerization techniques are employed for synthesizing SCLCPs:
Free-Radical Polymerization: This is a common and relatively simple method for polymerizing acrylic or methacrylic monomers. openaccessjournals.com The mesogenic Schiff base is first functionalized with a polymerizable group, such as an acrylate (B77674) or methacrylate, connected via a flexible spacer. The resulting monomer is then polymerized in the presence of a free-radical initiator. nih.govopenaccessjournals.com While widely used, this technique typically produces polymers with high polydispersity, meaning a broad distribution of molecular weights, which can limit the precise tuning of properties. researchgate.net
Living/Controlled Radical Polymerization: Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer much greater control over the polymerization process. openaccessjournals.com These methods allow for the synthesis of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity). openaccessjournals.com This precision is essential for establishing clear structure-property relationships in SCLCPs.
Ring-Opening Metathesis Polymerization (ROMP): This is another powerful living polymerization method used to synthesize SCLCPs with well-defined architectures. dtic.mil It involves monomers containing a strained cyclic alkene, and it is known for its high tolerance to various functional groups. ROMP allows for the creation of polymers with controlled molecular weight and low polydispersity, enabling systematic studies on how these parameters affect the resulting thermotropic behavior. dtic.mil
| Polymerization Technique | Description | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Free-Radical Polymerization | Polymerization of monomers (e.g., acrylates) with a free-radical initiator. | Relatively simple and widely applicable. | Poor control over molecular weight; high polydispersity (PDI > 2). | nih.govresearchgate.net |
| Living/Controlled Radical Polymerization (e.g., ATRP, RAFT) | Controlled polymerization allowing for chain growth without termination. | Well-defined polymers with targeted molecular weight and low polydispersity. | More complex reaction conditions and purification. | openaccessjournals.com |
| Ring-Opening Metathesis Polymerization (ROMP) | Living polymerization of cyclic olefin monomers. | Excellent control over polymer architecture, low polydispersity, high functional group tolerance. | Requires specific catalysts and monomer synthesis. | dtic.mil |
Torsional Angles and Planarity of Aromatic Moieties
A defining feature of the molecular structure of N-benzylideneaniline derivatives is the significant twisting of the aromatic rings relative to the plane of the azomethine bridge. This deviation from planarity is a result of steric repulsion between the ortho-hydrogen on the aniline ring and the hydrogen atom on the imine carbon.
In the case of 4-[4-(n-Decyloxy)benzylideneamino]benzonitrile, the two aromatic rings are not coplanar. The benzylidene ring and the cyanoaniline ring are twisted with respect to the central C-N=C-C plane. While specific torsional angles for the amyloxy derivative are not available, data from its decyloxy analogue shows a distinct non-planar arrangement. This twisting disrupts the π-conjugation across the entire molecule, which has significant implications for its electronic and photophysical properties.
| Parameter | Value (for 4-[4-(n-Decyloxy)benzylideneamino]benzonitrile) |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.564 (4) |
| b (Å) | 9.571 (2) |
| c (Å) | 14.114 (3) |
| α (°) | 101.56 (2) |
| β (°) | 91.68 (3) |
| γ (°) | 103.69 (2) |
| V (ų) | 1097.6 (6) |
| Z | 2 |
Table 1: Crystallographic Data for 4-[4-(n-Decyloxy)benzylideneamino]benzonitrile researchgate.net
Intramolecular Interactions and Their Structural Implications
The conformation of this compound in the solid state is stabilized by a network of intramolecular interactions. While classical hydrogen bonds are absent, weaker C-H···π interactions play a role in dictating the final molecular geometry. These interactions, along with steric effects, are the primary drivers for the observed non-planar conformation. The repulsion between the hydrogen atoms on the aniline ring and the azomethine bridge is a key steric factor that forces the aniline ring out of the plane of the C=N bond.
Crystalline Structures and Molecular Packing Arrangements
In the solid state, molecules of 4-[4-(n-Decyloxy)benzylideneamino]benzonitrile arrange themselves in a layered structure. The crystal packing is characterized by an antiparallel arrangement of the molecules, which is a common packing motif for compounds with large dipole moments, such as those containing a cyano group. researchgate.net This antiparallel arrangement helps to minimize electrostatic repulsions.
Liquid Crystalline Behavior and Mesophase Studies
Identification and Characterization of Thermotropic Mesophases
The liquid crystalline nature of 4'-(Amyloxy)benzylidene-4-cyanoaniline is revealed through the formation of distinct mesophases at temperatures between its crystalline solid and isotropic liquid states. The characterization of these phases is typically achieved through techniques such as differential scanning calorimetry (DSC), which identifies the temperatures of phase transitions, and polarized optical microscopy (POM), which reveals the unique optical textures of each phase.
In homologous series of n-alkoxybenzylidene-4-cyanoanilines, the length of the alkoxy chain plays a crucial role in determining the types of mesophases observed. Generally, shorter alkyl chains tend to promote the formation of nematic phases, while longer chains favor the appearance of more ordered smectic phases.
Nematic Phase Characteristics
For Schiff base compounds with shorter to medium-length alkoxy chains, a nematic (N) phase is commonly observed. researchgate.net This phase is characterized by long-range orientational order, where the molecules align along a common direction, known as the director, but lack any positional order. Under a polarizing microscope, the nematic phase of similar compounds often displays a characteristic threaded or schlieren texture.
Smectic Phase Variants
As the length of the flexible alkyl chain increases in homologous series, smectic phases can emerge. researchgate.net These phases possess a higher degree of order than the nematic phase, with the molecules organized into layers. Depending on the arrangement of molecules within these layers, various smectic phases can be identified, such as the smectic A (SmA), where the molecules are aligned perpendicular to the layer planes, and the smectic C (SmC), where they are tilted. For homologous series of 4-alkyloxybenzylidene-4'-alkyloxyanilines, a rich variety of smectic phases including SmA, SmC, SmB, SmI, and SmG have been documented. researchgate.net The specific smectic variants exhibited by this compound would be confirmed by detailed microscopic and calorimetric studies.
Cholesteric (Chiral Nematic) Phase Considerations
The cholesteric, or chiral nematic (N*), phase is a variation of the nematic phase where the director adopts a helical twist. This helical superstructure arises from the presence of chiral molecules. sciensage.info Since this compound is an achiral molecule, it does not inherently form a cholesteric phase. However, a cholesteric phase could be induced by dissolving a small amount of a chiral dopant into its nematic phase. The pitch of the resulting helix would be dependent on the concentration and helical twisting power of the chiral additive.
Molecular Structure-Mesophase Relationship
The specific mesomorphic properties of this compound are a direct consequence of its molecular architecture. The balance between the flexible and rigid parts of the molecule, as well as the influence of polar groups, dictates the stability and type of the liquid crystal phases.
Role of the Amyloxy Flexible Alkyl Chain
The five-carbon amyloxy chain (also known as the pentyloxy group) is a critical determinant of the mesophase behavior. In homologous series of alkoxy-substituted Schiff bases, increasing the length of the alkyl chain generally leads to a stabilization of more ordered phases. Shorter chains, due to their smaller volume and weaker van der Waals interactions, tend to favor the less ordered nematic phase. As the chain length increases, the enhanced intermolecular attractions promote the formation of layered smectic structures. The flexibility of the amyloxy chain also contributes to the fluidity of the liquid crystalline phases.
Effects of Molecular Shape (e.g., Rod-like, Bent-core)
The molecular architecture of this compound is distinctly calamitic, or rod-like. This elongated shape, a consequence of the rigid benzylidene-aniline core and the flexible amyloxy tail, is fundamental to its ability to form liquid crystal phases. The length-to-breadth ratio of the molecule promotes anisotropic interactions, leading to the parallel alignment of molecules along a common director, which is the hallmark of the nematic phase.
The presence of a terminal cyano group introduces a significant dipole moment along the long molecular axis. This, combined with the polarizability of the aromatic rings, contributes to the intermolecular forces that stabilize the liquid crystalline state. The flexible amyloxy chain, on the other hand, can influence the packing of the molecules, with longer chains tending to promote the formation of more ordered smectic phases where molecules are arranged in layers. In homologous series of similar benzylidene-aniline compounds, an increase in the alkyl chain length often leads to the appearance of smectic phases in addition to the nematic phase.
Phase Transition Mechanisms and Dynamics
The transitions between the crystalline, liquid crystalline, and isotropic phases of this compound are driven by thermal energy. As the compound is heated from its solid state, the molecules gain sufficient energy to overcome the lattice forces, transitioning into a more disordered but still oriented liquid crystalline phase. Further heating leads to a complete loss of orientational order, resulting in the isotropic liquid.
| Compound (n-alkoxy group) | Transition | Temperature (°C) |
|---|---|---|
| Butoxy | Crystal to Nematic | 75.0 |
| Nematic to Isotropic | 105.5 | |
| Hexyloxy | Crystal to Smectic B | 63.0 |
| Smectic B to Nematic | 80.0 | |
| Nematic to Isotropic | 101.0 | |
| Octyloxy | Crystal to Smectic B | 69.0 |
| Smectic B to Nematic | 88.5 | |
| Nematic to Isotropic | 100.5 |
Polymorphism and its Implications for Liquid Crystalline Properties
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a known phenomenon in benzylideneaniline (B1666777) compounds. Different polymorphs of a compound will have different crystal lattice arrangements and, consequently, different physical properties, including melting points and enthalpies of fusion.
The existence of multiple crystalline forms can have significant implications for the liquid crystalline behavior of this compound. The transition from a specific polymorphic form to the mesophase will occur at a characteristic temperature. If different polymorphs are present, multiple melting points or solid-solid transitions might be observed before the appearance of the liquid crystal phase. The stability of the different polymorphs can be influenced by factors such as the solvent used for crystallization and the cooling rate from the melt.
The specific crystal structure of the polymorph can also influence the nature of the resulting mesophase. For instance, a more ordered crystalline packing might lead to a higher-order smectic phase upon melting, whereas a less ordered solid form might transition directly into a nematic phase. While specific studies on the polymorphism of this compound are not extensively documented, the potential for different crystalline forms should be considered when analyzing its thermal behavior and mesomorphic properties.
Spectroscopic and Advanced Structural Characterization Techniques for Mesophases
Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions and Optical Band Gap Analysis
Electronic absorption and emission spectroscopy, primarily UV-Visible (UV-Vis) and fluorescence spectroscopy, are used to investigate the electronic structure of liquid crystal molecules. These techniques probe the transitions of electrons between different energy levels, providing insights into the molecular orbitals, conjugation length, and optical properties of the material.
The UV-Vis spectrum of 4'-(Amyloxy)benzylidene-4-cyanoaniline is dominated by the electronic structure of its conjugated core, which consists of two phenyl rings linked by an imine group (-CH=N-). This extended system of π-electrons gives rise to strong absorption bands in the ultraviolet region of the spectrum, typically between 200 and 400 nm. The primary electronic transitions observed are:
π → π* Transitions: These are high-intensity absorptions corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The position of the absorption maximum (λmax) for these transitions is sensitive to the extent of conjugation; longer conjugated systems absorb at longer wavelengths. The presence of an electron-donating group (amyloxy) and an electron-withdrawing group (cyano) at opposite ends of the molecule can further influence the energy of these transitions.
n → π* Transitions: These are typically much weaker absorptions that involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) into a π* antibonding orbital. These transitions occur at longer wavelengths than the main π → π* transitions but may be obscured by their intensity.
The absorption spectrum is crucial for determining the optical band gap (Eg) of the material. The band gap represents the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). It can be estimated from the onset of absorption (the absorption edge, λedge) in the UV-Vis spectrum using the relation:
Eg = hc/λedge
where h is Planck's constant, c is the speed of light, and λedge is the wavelength where the absorption begins to rise from the baseline. The optical band gap is a critical parameter for applications in semiconductor devices and other optoelectronics.
Emission spectroscopy (fluorescence) provides complementary information. After a molecule absorbs a photon and is promoted to an excited electronic state, it can relax by emitting a photon. The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. The fluorescence spectrum provides information about the structure and environment of the molecule in its excited state.
Table 6: Information Derived from Electronic Spectroscopy
| Technique | Measurement | Information Obtained |
| UV-Vis Absorption | Absorption Maxima (λmax) | Identification of π→π* and n→π* electronic transitions. |
| UV-Vis Absorption | Absorption Edge (λedge) | Calculation of the optical band gap (Eg). |
| Emission (Fluorescence) | Emission Maximum (λem) | Information on the electronic excited state; Stokes shift. |
| Polarized UV-Vis | Dichroic Ratio | Order parameter of the chromophore in aligned mesophases. |
Circular Dichroism (CD) Spectroscopy for Chirality and Chiroptical Properties
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating chiral structures. The molecule this compound is itself achiral, meaning it does not have a non-superimposable mirror image and therefore does not exhibit a CD signal on its own. However, its nematic liquid crystal phase can be rendered chiral by the addition of a small amount of a chiral dopant. This induced chiral nematic phase, also known as a cholesteric phase (N*), possesses a helical supramolecular structure. nih.govacs.org
The primary role of CD spectroscopy in this context is to characterize the macroscopic chirality of this induced helical structure. The technique measures the differential absorption of left- and right-handed circularly polarized light. oaepublish.com The resulting CD spectrum provides critical information about the chiroptical properties of the mesophase:
Helical Handedness: The sign of the Cotton effect in the CD spectrum reveals the handedness (left or right) of the induced helix. researchgate.net This is determined by the molecular structure of the chiral dopant and its interactions with the achiral host.
Helical Pitch: The helical twisting power (HTP) of a chiral dopant, a measure of its efficiency in inducing a helical structure, can be related to CD spectroscopy measurements. rsc.org The pitch (p) is the distance over which the director rotates by 360°, and it is a key parameter of the chiral nematic phase.
Selective Reflection: Chiral nematic phases exhibit selective reflection of circularly polarized light. The wavelength of the reflected light is directly related to the pitch of the helix. CD spectroscopy can identify the wavelength range of this reflection band, which is crucial for applications in optical devices and sensors. oaepublish.com
In a typical experiment, a small percentage of a chiral molecule is dissolved in the nematic phase of this compound. The mixture is then introduced into a thin sample cell and its CD spectrum is recorded as a function of wavelength. The resulting data can be used to screen the effectiveness of different chiral dopants, study the temperature dependence of the helical pitch, and understand the transfer of chirality from the molecular level to the supramolecular scale. researchgate.net
Transmission Electron Microscopy (TEM) for Morphological Studies of Liquid Crystalline Phases
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to investigate the morphology and structure of materials at the nanoscale. While more commonly applied to solid materials, TEM, often in conjunction with freeze-fracture replication techniques, can be adapted to study the intricate structures of liquid crystalline phases.
For a nematic liquid crystal like this compound, TEM can be employed to visualize the texture and defects of the mesophase. The long-range orientational order of nematic phases is not uniform throughout the bulk material but is interrupted by defects known as disclinations. These are lines or points where the director field is discontinuous.
To prepare a liquid crystal sample for TEM, a common method is freeze-fracture. The sample is rapidly frozen to trap the liquid crystalline structure, then fractured under vacuum. The fractured surface is shadowed with a heavy metal (like platinum) and coated with a carbon film. This replica, which captures the surface topography related to the molecular organization, is then detached and observed in the TEM.
Through TEM analysis of such replicas, researchers can:
Identify and classify defects: The type and density of disclinations can be studied, providing insights into the elastic properties of the nematic phase.
Visualize phase structures: In systems with multiple mesophases (e.g., nematic and smectic), TEM can help distinguish between the different molecular arrangements and study the morphology of the transition regions.
Observe the influence of surfaces: The technique can reveal how surface treatments and confinement affect the alignment of the liquid crystal molecules.
While specific TEM studies on this compound are not prominent in the literature, the technique remains a valuable tool for fundamental research on the morphology of Schiff base nematic liquid crystals and their response to external constraints. researchgate.netnih.gov
Differential Scanning Calorimetry (DSC) for Thermal Transitions and Enthalpies
Differential Scanning Calorimetry (DSC) is an essential thermal analysis technique for characterizing the phase transitions of liquid crystalline materials. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. Phase transitions appear as peaks or shifts in the baseline of the DSC thermogram.
For this compound, DSC is used to determine key thermodynamic parameters associated with its mesophase transitions:
Transition Temperatures: The onset or peak temperature of an endothermic or exothermic event in the DSC curve corresponds to a phase transition, such as the transition from the crystalline solid to the nematic phase (melting point) and from the nematic phase to the isotropic liquid (clearing point).
Enthalpies of Transition (ΔH): The area under a transition peak is directly proportional to the enthalpy change associated with that transition. This value reflects the amount of energy required to induce the change in molecular order. For example, the nematic-to-isotropic transition involves a loss of orientational order, which is associated with a specific enthalpy of transition. researchgate.net
Heat Capacity (Cp): DSC can also measure the heat capacity of the material in its different phases.
Although specific, publicly available DSC data for this compound is scarce, the expected behavior can be inferred from studies on homologous series of 4-alkoxybenzylidene-4'-substituted anilines. researchgate.netmdpi.com Typically, a DSC scan would reveal at least two first-order phase transitions: the crystal-to-nematic transition and the nematic-to-isotropic transition upon heating. The corresponding exothermic peaks would be observed upon cooling.
The table below presents an illustrative example of the type of data that would be obtained from a DSC analysis for a compound in this class. The values are representative and not actual measured data for this compound.
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |
| Crystal → Nematic | 75.0 | 78.5 | 22.5 |
| Nematic → Isotropic | 105.5 | 106.0 | 0.6 |
Note: This is a representative data table. Actual values for this compound may differ.
This data is fundamental for constructing phase diagrams, assessing the purity of the compound, and understanding the influence of molecular structure, such as the length of the alkoxy chain, on the stability and temperature range of the nematic mesophase. researchgate.netresearchgate.net
Electronic and Optoelectronic Properties Research
Intramolecular Charge Transfer (ICT) Phenomena and Push-Pull Electronic Systems
The molecular structure of 4'-(Amyloxy)benzylidene-4-cyanoaniline is a classic example of a "push-pull" system. nih.govfrontiersin.org In this configuration, the amyloxy (pentyloxy) group acts as an electron-donating group (the "push"), while the cyano group serves as a strong electron-withdrawing group (the "pull"). nih.gov These two moieties are connected by a conjugated π-system composed of the benzylidene and aniline (B41778) rings, which facilitates the movement of electron density from the donor to the acceptor.
This D-π-A (Donor-π-Acceptor) structure leads to a significant intramolecular charge transfer (ICT) upon photoexcitation. nih.govnih.gov When the molecule absorbs light, an electron is promoted from the highest occupied molecular orbital (HOMO), which is predominantly localized on the electron-donating amyloxybenzylidene part, to the lowest unoccupied molecular orbital (LUMO), which is concentrated on the electron-withdrawing cyanoaniline part. nih.gov This electronic transition results in a substantial change in the dipole moment of the excited state compared to the ground state.
The efficiency of this ICT process is a key determinant of the molecule's nonlinear optical properties. The charge transfer absorption band is sensitive to the polarity of the surrounding medium; a pronounced positive emission solvatochromism, where the emission maxima shift to longer wavelengths (bathochromic shift) with increasing solvent polarity, is a characteristic feature of such ICT processes. nih.gov In some push-pull systems, twisting of the molecule in the excited state can lead to a twisted intramolecular charge transfer (TICT) state, which can influence fluorescence properties. frontiersin.org
Electronic Band Gap Determination and Tuning for Organic Semiconductor Applications
The HOMO-LUMO gap is fundamentally related to the push-pull nature of the molecule. The strong electron-donating and withdrawing groups decrease the energy gap compared to the unsubstituted parent molecule. This gap determines the energy of the photons the material can absorb and emit, which is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Theoretical methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for calculating the energies of frontier molecular orbitals (HOMO and LUMO) and thus the electronic band gap. materialsciencejournal.orgnih.gov These calculations can also predict the effects of structural modifications on the band gap. For instance, increasing the length of the alkoxy chain (e.g., from amyloxy to hexyloxy) or altering the strength of the donor/acceptor groups can "tune" the band gap, thereby modifying the material's optical and electronic properties to suit specific device requirements.
| Parameter | Description | Significance in Organic Semiconductors |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Related to the ionization potential and the ability to donate an electron. | Determines the energy required to inject "holes" into the material and its stability against oxidation. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Related to the electron affinity and the ability to accept an electron. | Determines the energy required to inject electrons and the material's stability against reduction. |
| Band Gap (Eg) | The energy difference between the LUMO and HOMO levels (Eg = ELUMO - EHOMO). | Defines the optical absorption and emission properties of the material, and its potential as a semiconductor. |
This table describes the key electronic parameters relevant to organic semiconductors, which are applicable to this compound.
AC Electrical Conductivity and Dielectric Behavior in Ordered Phases
As a liquid crystal, this compound exhibits anisotropic properties, including its electrical conductivity and dielectric behavior, which are highly dependent on the molecular ordering within the nematic phase. The dielectric properties of a very similar homologous compound, 4-[4-(n-decyloxy)benzylideneamino] benzonitrile, provide significant insight into the expected behavior. researchgate.net
Due to the large permanent dipole moment associated with the cyano group aligned along the long molecular axis, the material is expected to show a strong positive dielectric anisotropy (Δε = ε‖ - ε⊥ > 0). researchgate.net Here, ε‖ is the dielectric permittivity measured parallel to the liquid crystal director (the average direction of molecular alignment), and ε⊥ is the permittivity measured perpendicular to the director. This positive anisotropy is a prerequisite for the operation of conventional twisted nematic liquid crystal displays (TN-LCDs).
The dielectric permittivity also shows a dependence on the frequency of the applied electric field. Studies on similar cyano-terminated liquid crystals show that the parallel component of the dielectric constant (ε‖) typically exhibits a relaxation at low frequencies, which is attributed to the reorientation of the molecules around their short axis—a relatively slow process. researchgate.net The AC electrical conductivity arises from the movement of ionic impurities within the liquid crystalline medium, and its anisotropy is influenced by the different mobility of ions parallel and perpendicular to the director.
Dielectric Properties of a Homologous Liquid Crystal (4-[4-(n-decyloxy)benzylideneamino] benzonitrile) researchgate.net
| Phase | Dielectric Anisotropy (Δε) | Behavior |
|---|---|---|
| Nematic | Positive | The substance exhibits a positive dielectric anisotropy in its nematic phase. |
This table presents data for a compound homologous to this compound, indicating the expected dielectric behavior.
Optical Anisotropy and Birefringence Studies in Nematic Liquid Crystals
The elongated, rod-like shape of this compound molecules and their tendency to align along a common axis (the director) in the nematic phase lead to significant optical anisotropy. This property is known as birefringence, which is the difference between the refractive indices for light polarized parallel (ne, the extraordinary refractive index) and perpendicular (no, the ordinary refractive index) to the director (Δn = ne - no).
Birefringence is a fundamental property for many liquid crystal applications, including displays, wave plates, and other photonic devices, as it allows for the manipulation of the polarization of light passing through the material.
Chiroptical Properties, Helical Twisting Power (HTP), and Chirality Transfer in Liquid Crystal Systems
The this compound molecule itself is achiral. Therefore, in its pure nematic state, it does not exhibit chiroptical properties like optical rotation or circular dichroism. However, it can serve as an excellent nematic host for chiral dopants. rsc.org When a small amount of a chiral molecule is added to the nematic phase, the chirality is transferred from the molecular level to the supramolecular level. rsc.orgnih.gov
This chirality transfer forces the liquid crystal director to adopt a helical structure, resulting in a chiral nematic (or cholesteric) phase. nih.gov The tightness of this induced helix is characterized by the helical twisting power (HTP) of the chiral dopant in the specific host. rsc.org HTP is defined as the inverse of the pitch of the helix, extrapolated to 100% concentration of the chiral dopant. researchgate.net
The resulting chiral nematic phase exhibits unique optical properties, most notably selective reflection of circularly polarized light of a specific wavelength and handedness. The ability of this compound to act as a host demonstrates the principle of chirality amplification, where the chirality of a few dopant molecules organizes a vast number of achiral host molecules into a macroscopic chiral structure. rsc.orgrsc.org The efficiency of this chirality transfer depends on the specific interactions between the chiral guest and the nematic host. researchgate.net
Computational Chemistry and Theoretical Modeling
Electronic Structure Calculations (Ab Initio, Density Functional Theory (DFT), Semi-Empirical Methods)
Electronic structure calculations are fundamental to predicting the electronic and geometric properties of molecules. Methods like Ab Initio, DFT, and semi-empirical approaches are used to solve the Schrödinger equation, offering varying levels of accuracy and computational cost. DFT, particularly with functionals like B3LYP, is a widely used method for studying organic molecules as it provides a good balance between accuracy and computational resources.
Prediction of Ground and Excited State Electron Densities
The electron density distribution is a key property that determines a molecule's behavior. In the ground state, it dictates the molecule's shape and polarity. In excited states, the redistribution of electron density is crucial for understanding optical and photophysical properties. For molecules in liquid crystal applications, understanding how electron density changes upon excitation can inform the design of photoresponsive materials. However, specific calculations of ground and excited state electron densities for 4'-(Amyloxy)benzylidene-4-cyanoaniline are not documented in the available literature.
Calculation of HOMO-LUMO Energy Gaps and Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and the energy required for electronic excitation. nih.gov A smaller gap generally suggests higher reactivity and polarizability. nih.gov While this is a standard calculation performed for many organic molecules, specific values for this compound are not reported in the searched scientific papers.
Prediction of Molecular Reactivity Parameters
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These include ionization potential, electron affinity, chemical hardness, softness, and the electrophilicity index. nih.gov These parameters help in predicting how a molecule will interact with other chemical species. For instance, chemical hardness (related to the HOMO-LUMO gap) indicates resistance to change in its electron distribution. nih.gov Specific molecular reactivity parameters for this compound have not been published in the reviewed literature.
Molecular Dynamics and Monte Carlo Simulations for Conformational Space Exploration
Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to explore the possible shapes (conformations) a molecule can adopt and to simulate the bulk behavior of materials. For a flexible molecule like this compound, which contains a flexible amyloxy chain, these simulations would be essential to understand its conformational landscape and how that influences its liquid crystalline phases. While MD simulations are frequently used to study liquid crystal systems, there are no specific studies focused on the conformational space of this compound in the available research.
Computational Design of Chemoresponsive Liquid Crystals
The computational design of chemoresponsive liquid crystals is an active area of research. It involves using theoretical models to predict how a liquid crystal molecule will interact with a target analyte, leading to a detectable change in the liquid crystal's orientation. This often involves calculating binding energies between the liquid crystal molecule and the analyte. While the principles of this design approach are well-established, and have been applied to other nitrile-containing liquid crystals, their specific application to design systems based on this compound has not been reported.
Prediction of Chiroptical Properties and Helical Twisting Power (HTP) in Chiral Liquid Crystal Systems
While this compound is an achiral molecule, it can serve as a nematic host for chiral dopants. The addition of a chiral, non-racemic compound to a nematic liquid crystal induces a macroscopic helical structure, forming a chiral nematic (cholesteric) phase. researchgate.netbeilstein-journals.org The ability of a chiral dopant to induce this twist is quantified by its Helical Twisting Power (HTP). beilstein-journals.orgrochester.edu
Computational chemistry offers powerful methods to predict the HTP of a chiral dopant within a nematic host prior to synthesis. researchgate.net Techniques such as Monte Carlo simulations can be used to calculate the chemical potential difference between a chiral dopant and its enantiomer in a twisted nematic solvent, which is directly proportional to the HTP. researchgate.net Other approaches involve calculating a "scaled chirality index" (G₀S), which serves as a figure of merit for molecular chirality and has shown promising correlations with experimentally measured HTP values. researchgate.net
These predictive models are essential for designing new chiral materials for advanced applications in electro-optic displays and optical data storage. researchgate.netbeilstein-journals.org It is important to note that the HTP is not an intrinsic property of the chiral dopant alone; it is highly dependent on the molecular structure of the dopant and the specific nematic host matrix. researchgate.netbeilstein-journals.org Therefore, computational predictions must consider the entire dopant-host system.
| Chiral Dopant | Nematic Host | Measured HTP (µm⁻¹) |
|---|---|---|
| (R,R)-3 | Host 1 (less polar) | 16 |
| (R,R)-3 | Host 2 (more polar) | 38 |
| (R,R)-4 | Host 1 (less polar) | 8 |
| (R,R)-4 | Host 2 (more polar) | 15 |
Integration of Computational and Experimental Approaches for Material Design
The most effective strategy for designing novel liquid crystal materials involves a close integration of computational modeling and experimental validation. sciencedaily.comaiche.org This synergistic approach creates an iterative cycle that accelerates the discovery and optimization of materials with specific, targeted functionalities. mdpi.com
The process typically follows these steps:
Computational Prediction : Theoretical models are used to screen a large number of potential liquid crystal molecules or dopant-host systems. rochester.edu These calculations predict key properties such as binding affinities for sensor applications or helical twisting power for chiroptical systems. sciencedaily.comresearchgate.net
Experimental Synthesis and Characterization : The most promising candidates identified through computation are then synthesized in the laboratory. aiche.org Their physical and chemical properties are measured and compared against the theoretical predictions.
Model Refinement : The experimental data is fed back to refine and improve the accuracy of the computational models. sciencedaily.comaiche.org This feedback loop enhances the predictive power of the theoretical framework for future designs.
This integrated framework has proven highly successful in developing chemoresponsive liquid crystals. sciencedaily.comresearchgate.net It allows researchers to move beyond trial-and-error experimentation and adopt a rational design approach, saving significant time and resources while enabling a deeper understanding of the underlying molecular mechanisms. rochester.edu
Applications and Advanced Materials Research
Liquid Crystal Displays (LCD) Technologies: Fundamental Contributions and Enhancements
As a calamitic mesogen capable of forming a nematic phase, 4'-(Amyloxy)benzylidene-4-cyanoaniline is a fundamental component for Liquid Crystal Displays (LCDs). The operational principle of the most common twisted nematic (TN) LCDs relies on the ability of a nematic liquid crystal mixture to align uniformly and subsequently have that alignment altered by an electric field.
The key contributions of compounds like this compound to LCD mixtures are rooted in their specific molecular properties. The rigid aromatic core provides the structural basis for the formation of the nematic phase over a stable temperature range. The terminal polar cyano (-CN) group is particularly crucial; it creates a strong positive dielectric anisotropy (Δε). This means the molecule's dielectric constant is higher along its long axis than perpendicular to it. When an electric field is applied across a cell containing the liquid crystal, this anisotropy ensures that the molecules will align themselves with the field, providing the essential switching mechanism for the display. The flexible amyloxy chain helps to maintain the liquid crystalline state at lower temperatures and influences properties like viscosity and clearing point. Modern LCDs utilize eutectic mixtures of multiple liquid crystal components to achieve a wide operational temperature range, low viscosity for fast switching, and high chemical stability, and Schiff bases like this compound are a well-established class of compounds for formulating such mixtures. mdpi.comscispace.comresearchgate.net
| Property | Contribution to LCD Performance |
| Molecular Structure | Rod-like (Calamitic) |
| Core System | Schiff Base (Benzylidene Aniline) |
| Polar Group | Cyano (-CN) |
| Flexible Chain | Amyloxy (-OC₅H₁₁) |
| Resulting Property | Positive Dielectric Anisotropy (Δε > 0) |
| Function | Enables electric-field induced molecular reorientation (switching) |
Chemical and Biological Sensors Based on Liquid Crystal-Analyte Interactions
The sensitivity of liquid crystal alignment to surface interactions forms the basis for their use in advanced chemical and biological sensors. whiterose.ac.uk The principle involves anchoring liquid crystal molecules on a specially prepared surface. Any interaction between a target analyte and this surface can disrupt the delicate ordering of the liquid crystal molecules, causing a macroscopic change in their orientation. nih.gov This change is easily visualized as an optical signal, for instance, a transition from a dark to a bright state when viewed through crossed polarizers. nih.gov
Compounds such as this compound are well-suited for these applications. The cyano group can participate in hydrogen bonding and helps to create a stable, ordered alignment (e.g., homeotropic or perpendicular alignment) at the liquid crystal-aqueous interface. rsc.orgresearchgate.net When a biological event, such as an antigen binding to an antibody immobilized on the sensor surface, occurs, it changes the surface topography or chemistry. This change disrupts the uniform alignment of the liquid crystal, triggering a detectable optical response. nih.gov Because this mechanism transduces a molecular-level binding event into a macroscopic optical signal, LC-based sensors can be label-free, highly sensitive, and relatively simple to implement. whiterose.ac.ukgoogle.com
Organic Electronic Devices: Development for OLEDs and Field-Effect Transistors
While research into the application of this compound in organic electronics is not widespread, the properties of related Schiff base compounds are being explored for devices like Organic Light-Emitting Diodes (OLEDs). The extended π-conjugated system of the aromatic core in Schiff base molecules allows for charge transport, a fundamental requirement for semiconductor materials used in organic electronic devices.
In the context of OLEDs, such molecules could potentially serve in charge-transporting layers. For Organic Field-Effect Transistors (OFETs), the self-organizing nature of liquid crystals is advantageous. If the molecules can be aligned into highly ordered smectic or columnar phases, it can facilitate more efficient charge transport along specific directions, leading to higher charge carrier mobility. The ability to control molecular alignment over large areas is a key benefit that liquid crystalline materials could offer in the fabrication of next-generation organic electronic devices.
Advanced Optical Materials: Circular Polarizers, Waveplates, and Smart Windows
The birefringence of nematic liquid crystals—the property of having different refractive indices for light polarized parallel and perpendicular to the molecular director—is fundamental to their use in advanced optical materials. While specific applications for this compound are not detailed in available literature, it could serve as a core component in technologies like smart windows.
Smart windows often utilize Polymer Dispersed Liquid Crystal (PDLC) films, where microdroplets of a liquid crystal mixture are dispersed within a polymer matrix. akillicam.comresearchgate.net In the absence of an electric field, the liquid crystal directors within the droplets are randomly oriented, causing a mismatch in refractive indices between the droplets and the polymer. This mismatch leads to strong light scattering, making the window opaque or translucent. When an electric field is applied, the liquid crystal molecules within the droplets align, their refractive index is matched to that of the polymer, and the film becomes transparent. akillicam.comalibaba.com A nematic liquid crystal like this compound would be a primary ingredient in the droplet mixture, providing the necessary electro-optical switching behavior. flexenable.com
Supramolecular Assemblies and Nanomaterials based on Self-Assembly Principles
Self-assembly is the intrinsic property of liquid crystals that drives their formation into ordered mesophases. For this compound, this process is governed by a combination of intermolecular forces. The anisotropic shape of the molecule favors parallel alignment, driven by van der Waals forces and π-π stacking of the aromatic cores. The polar cyano group can lead to dipole-dipole interactions, further stabilizing the ordered structure.
This capacity for self-organization can be harnessed to create complex supramolecular structures. For instance, cyano-terminated liquid crystals can form hydrogen-bonded complexes with other molecules, such as carboxylic acids, leading to the formation of new supramolecular assemblies with distinct and often enhanced liquid crystalline properties. frontiersin.org This principle allows for the rational design of novel materials where the properties are tuned by combining different molecular building blocks. frontiersin.org
Research has shown that mixing conventional calamitic liquid crystals with bent-core (or "banana-shaped") liquid crystals can lead to the creation of novel materials with unique phase behaviors. arxiv.orgtandfonline.com Although this compound is a calamitic molecule, it can be used as a dopant or a major component in mixtures with bent-core mesogens.
Introducing a rod-like molecule into a host phase of bent-core molecules can significantly alter the phase transition temperatures and can even induce or suppress certain mesophases. arxiv.org For example, studies on mixtures of the calamitic liquid crystal 8CB with bent-core dopants have shown surprising anomalies in the elastic properties of the resulting nematic phase, particularly a dramatic reduction in the twist elastic constant. whiterose.ac.ukwhiterose.ac.uk Such modifications are of fundamental interest and can be used to engineer materials with precisely tailored physical constants for specific device applications.
Liquid crystal phases can be used as templates or scaffolds to fabricate highly ordered nanostructured materials. iosrjournals.org The process, known as "true liquid crystal templating," involves using the self-assembled liquid crystal structure as a mold. nih.gov For example, a polymerizable monomer can be introduced into the liquid crystal phase. After polymerization, the liquid crystal template is removed (e.g., by washing with a solvent), leaving behind a nanoporous polymer with a structure that is a direct replica of the original liquid crystal phase. mdpi.comresearchgate.net
A thermotropic liquid crystal like this compound could potentially be used in such a process. iosrjournals.org By controlling the phase (e.g., nematic or smectic) and alignment of the liquid crystal, it is possible to create porous membranes with controlled pore size and anisotropy. These materials have potential applications in catalysis, molecular separation, and as host matrices for other functional materials. mdpi.comnih.gov
Complex Liquid Crystal Emulsions
Future research in this area could explore the stabilization of emulsion droplets, the electro-optical properties of such emulsions, and their potential for applications in fields like smart windows, sensors, or controlled-release systems. Investigations would likely focus on the interfacial behavior of this compound at the boundary between the liquid crystal and the continuous phase of the emulsion.
Utilization in Photovoltaic Energy Conversion
As of the latest available scientific literature, there are no specific studies detailing the use of this compound in photovoltaic energy conversion applications. Research in the field of organic photovoltaics, including dye-sensitized solar cells (DSSCs) and perovskite solar cells, often explores a wide range of organic molecules as charge transport materials, sensitizers, or additives. However, the specific compound this compound has not been identified as a component in published photovoltaic device research.
The potential for a liquid crystalline molecule like this compound to be used in photovoltaics might stem from its ordered molecular arrangement, which could facilitate charge transport. However, without experimental data, its efficiency, stability, and compatibility within a solar cell architecture remain unknown. Further research would be necessary to synthesize and test its viability in various photovoltaic device configurations.
Q & A
Q. What are the key physicochemical properties of 4'-(Amyloxy)benzylidene-4-cyanoaniline, and how can they be verified experimentally?
The compound is a pale yellow to grayish-yellow crystalline solid with a molecular weight of 292.38 g/mol and a purity of >97.0% (HPLC) . Key properties include its Schiff base structure, which can be confirmed via FT-IR spectroscopy (e.g., CN stretching bands at ~2220 cm⁻¹) . Purity verification requires HPLC analysis using a C18 column and a mobile phase optimized for polar aromatic compounds. Melting point determination (not reported in the SDS) should be performed using differential scanning calorimetry (DSC) to assess batch consistency .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of dust .
- Spill Management: Confine spills using inert absorbents (e.g., vermiculite) and avoid dispersing dust. Collect residues in airtight containers for hazardous waste disposal .
- Storage: Store in a cool, dry, ventilated area away from oxidizers and moisture. Monitor degradation over time, as prolonged storage may increase hazards .
Q. How should researchers address the lack of toxicological and ecological data for this compound?
The SDS explicitly states that toxicity and ecotoxicity data are unavailable . Researchers must apply the precautionary principle:
- Use secondary containment to prevent environmental release.
- Conduct pilot toxicity assays (e.g., Daphnia magna immobilization tests) before large-scale use .
Advanced Research Questions
Q. How can the mesogenic behavior of this compound be systematically studied, and what experimental designs are optimal?
This compound is part of the Schiff base liquid crystal family. To analyze mesogenic phases:
- Phase Transition Analysis: Use polarized optical microscopy (POM) with a temperature-controlled stage to observe texture changes (e.g., smectic to nematic transitions).
- FT-IR Spectroscopy: Monitor shifts in the CN stretching band (~2220 cm⁻¹) as a function of temperature. Frequency shifts correlate with phase transitions (e.g., crystal-to-mesophase) .
- Comparative Studies: Design experiments with homologues (e.g., 4'-butoxy or 4'-hexyloxy analogues) to assess how alkoxy chain length affects transition temperatures .
Q. What strategies can optimize the synthesis of this compound to improve yield and purity?
- Reaction Conditions: Optimize the condensation reaction between 4-amyloxybenzaldehyde and 4-cyanoaniline. Use anhydrous ethanol as a solvent and catalytic acetic acid under reflux (78°C) for 6–8 hours.
- Purification: Recrystallize the product from ethanol/water (3:1 v/v) to remove unreacted starting materials. Monitor purity via HPLC with UV detection at 254 nm .
Q. How can thermal stability and decomposition pathways be investigated for this compound?
- Thermogravimetric Analysis (TGA): Heat the sample at 10°C/min under nitrogen. Decomposition products (e.g., CO, CO₂, NOₓ) can be identified using coupled gas chromatography-mass spectrometry (GC-MS) .
- Isothermal Studies: Hold the compound at 150°C for 24 hours and analyze degradation by NMR or FT-IR to assess stability under simulated operational conditions .
Q. What regulatory considerations apply to using this compound in U.S.-based research?
- TSCA Compliance: The compound is not listed on the TSCA inventory. Researchers must adhere to 40 CFR 720.36(c), restricting use to R&D under the supervision of a qualified individual .
- Waste Disposal: Follow EPA guidelines for aromatic amines. Neutralize with dilute HCl before incineration at licensed facilities .
Methodological Notes
- Spectroscopic Identification: Combine FT-IR (CN and C=N bands) with ¹H NMR (δ 8.3–8.5 ppm for imine proton) for structural confirmation.
- Phase Behavior Documentation: Report DSC thermograms with onset/peak temperatures and enthalpy changes for reproducibility.
- Safety Data Gaps: Publish toxicity findings in open-access databases to address current data deficiencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
